![molecular formula C7H8FN3 B15249403 8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15249403.png)
8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a fluorinated heterocyclic compound. It belongs to the class of pyridopyrazines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a fluorinated pyridine derivative with a hydrazine compound, followed by cyclization to form the pyrazine ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can be compared with other similar compounds, such as:
8-Fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole: This compound has a similar fluorinated structure but differs in its biological activity and applications.
8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine: Another fluorinated pyrazine derivative with distinct properties and uses. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C7H8FN3 |
---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H8FN3/c8-5-3-9-4-6-7(5)11-2-1-10-6/h3-4,10-11H,1-2H2 |
InChI Key |
ULRSZNPHGGOWNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NC=C2N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.